molecular formula C12H13NO2S B8575080 N-(3-mercaptopropyl)homophthalimide

N-(3-mercaptopropyl)homophthalimide

Cat. No.: B8575080
M. Wt: 235.30 g/mol
InChI Key: UXPFEEPQUHWTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Mercaptopropyl)homophthalimide is a derivative of homophthalimide, characterized by a homophthalimide core (a bicyclic structure combining phthalimide with an additional fused benzene ring) and a 3-mercaptopropyl (-SCH2CH2CH2-) substituent. The thiol (-SH) group in the mercaptopropyl chain confers unique reactivity, enabling applications in drug design, polymer synthesis, and surface functionalization. Its structure allows participation in disulfide bond formation, nucleophilic reactions, and coordination with metal surfaces, distinguishing it from other homophthalimide derivatives .

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(3-sulfanylpropyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C12H13NO2S/c14-11-8-9-4-1-2-5-10(9)12(15)13(11)6-3-7-16/h1-2,4-5,16H,3,6-8H2

InChI Key

UXPFEEPQUHWTKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CCCS

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Toxicity: Thiol-containing compounds like 2-MPPA face immunogenicity risks, suggesting this compound requires rigorous toxicity profiling .
  • Stability : The thiol group’s susceptibility to oxidation necessitates stabilization strategies (e.g., pegylation) for biomedical use .
  • Synthetic Efficiency : Microwave-assisted synthesis () could optimize yields for mercaptopropyl derivatives, reducing reaction times and environmental impact .

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